molecular formula C10H9F3N2O2S B2479894 ([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid CAS No. 861434-52-8

([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid

Cat. No.: B2479894
CAS No.: 861434-52-8
M. Wt: 278.25
InChI Key: VXIFBMGJKBUENS-UHFFFAOYSA-N
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Description

([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid is a chemical compound with a unique structure that includes a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups, and a thioacetic acid moiety

Properties

IUPAC Name

2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2S/c11-10(12,13)7-3-6(5-1-2-5)14-9(15-7)18-4-8(16)17/h3,5H,1-2,4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIFBMGJKBUENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid typically involves the construction of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final step involves the attachment of the thioacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Overview

([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid is a chemical compound characterized by its unique structure, which integrates a pyrimidine ring with cyclopropyl and trifluoromethyl substituents along with a thioacetic acid moiety. This compound has garnered interest in various scientific fields, including chemistry, biology, medicine, and industrial applications.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to novel derivatives with potential applications in different chemical reactions.

Biology

In biological research, this compound is utilized to explore the effects of pyrimidine derivatives on cellular processes. Its interactions with biological molecules make it a useful tool for investigating biochemical pathways, particularly those involving enzyme activity and receptor interactions.

Medicine

The medicinal chemistry sector is particularly interested in this compound due to its potential therapeutic properties. It has been studied as a lead compound for developing new drugs targeting specific diseases, including cancer and infectious diseases. The trifluoromethyl group enhances the compound's stability and bioavailability, making it a candidate for further pharmacological evaluation.

Industry

In industrial applications, this compound can be employed in producing specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Case Studies and Research Findings

Research studies have highlighted several applications and findings related to this compound:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that suggest its potential as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis in targeted cells.
  • Enzyme Inhibition :
    • Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders.
  • Biological Pathway Modulation :
    • Investigations into how this compound affects signaling pathways have shown that it can modulate key biological processes, which may lead to therapeutic applications in conditions like diabetes and obesity.

Mechanism of Action

The mechanism of action of ([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the thioacetic acid moiety can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring, offering different reactivity and applications compared to the pyrimidine derivatives.

Uniqueness

([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, while the trifluoromethyl group enhances its stability and lipophilicity. The thioacetic acid moiety provides additional reactivity, making this compound versatile for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid, with the chemical formula C10_{10}H9_9F3_3N2_2O2_2S and CAS number 861434-52-8, is a pyrimidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group that enhances stability and bioavailability, and a thioacetic acid moiety that can participate in redox reactions.

PropertyValue
Molecular FormulaC10_{10}H9_9F3_3N2_2O2_2S
Molecular Weight278.25 g/mol
CAS Number861434-52-8
MDL NumberMFCD03422182

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group contributes to the compound's lipophilicity, allowing it to penetrate cell membranes effectively, while the thioacetic acid component can influence cellular processes through redox mechanisms .

Biological Activities

  • Anti-inflammatory Activity
    • Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, related pyrimidine derivatives have shown IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .
    • In vitro assays demonstrated that some derivatives inhibited COX-2 activity at concentrations as low as 0.04 μmol, suggesting a potent anti-inflammatory potential .
  • Cytotoxicity and Antioxidant Activity
    • The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in malignant cells while exhibiting selectivity for cancerous over normal cells .
    • Antioxidant assays have shown that derivatives of this compound possess significant antiradical activity, which could contribute to their cytotoxic effects against cancer cells .
  • Potential as a Drug Candidate
    • The unique structural features of this compound make it a promising lead for the development of new therapeutic agents targeting specific diseases, particularly in oncology and inflammatory conditions .

Case Studies

  • Inhibition of PARP1
    • A study focused on similar pyrimidine derivatives demonstrated their capacity to inhibit PARP1 catalytic activity in human breast cancer cells, enhancing the cleavage of PARP1 and increasing CASPASE 3/7 activity. This suggests a mechanism through which these compounds could be utilized in cancer therapy .
  • Comparative Analysis with Other Compounds
    • In comparative studies, derivatives of this compound were found to have superior anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential for clinical application in treating inflammatory diseases .

Q & A

Basic: What synthetic routes are commonly employed to prepare ([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

  • Stepwise functionalization of the pyrimidine core: Cyclopropyl and trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions. The thioacetic acid moiety is added through a thiol-alkylation step using mercaptoacetic acid or its derivatives .
  • Optimization strategies :
    • Temperature control : Maintain 50–80°C during cyclopropane ring formation to avoid side reactions .
    • Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance regioselectivity .
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl CH₂ at δ ~1.2–1.5 ppm) and thioether linkage (C-S signal at δ ~40–50 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~347.3 for C₁₃H₁₂F₃N₂O₂S) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .

Basic: How can researchers evaluate the compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or adjust pH to 7.4 with phosphate buffers. The trifluoromethyl group increases hydrophobicity, requiring sonication for dispersion .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis products (e.g., acetic acid release from the thioester) .

Advanced: What mechanistic studies are recommended to explore the reactivity of the thioacetic acid moiety?

Answer:

  • Kinetic isotope effects (KIE) : Replace the thioether sulfur with ³⁴S to study nucleophilic substitution pathways .
  • Density Functional Theory (DFT) : Model transition states for thiol-disulfide exchange reactions, focusing on bond dissociation energies (BDE) of the C-S bond (~65–70 kcal/mol) .
  • Trapping experiments : Use iodoacetamide to alkylate free thiols, confirming intermediate formation during degradation .

Advanced: How to design structure-activity relationship (SAR) studies against pyrimidine-based analogs?

Answer:

  • Structural analogs : Compare with compounds like {[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid (CAS 505049-36-5) to assess the impact of cyclopropyl vs. aryl groups on target binding .
  • Biological assays :
    • Enzyme inhibition : Test against dihydrofolate reductase (DHFR) or kinases (IC₅₀ determination via fluorescence polarization) .
    • Cellular uptake : Radiolabel the compound with ¹⁴C for permeability studies in Caco-2 monolayers .

Advanced: What computational approaches predict binding affinity to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against the ATP-binding pocket of EGFR (PDB ID: 1M17). Focus on π-π stacking between the pyrimidine ring and Phe723 .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes for 100 ns to evaluate stability of hydrogen bonds with Asp831 .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Storage conditions : Lyophilize the compound and store at -20°C under argon to prevent oxidation of the thioether group .
  • Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit radical-mediated degradation .

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